

Crystal structure of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 4-(4-chlorophenyl)-1H-pyrazol-5-amine

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An In-depth Technical Guide to the Crystal Structure Determination and Analysis of **4-(4-chlorophenyl)-1H-pyrazol-5-amine**

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Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of **4-(4-chlorophenyl)-1H-pyrazol-5-amine**. While, to date, a solved crystal structure for this specific compound is not publicly available in crystallographic databases, this document serves as a detailed roadmap for researchers in crystallography, medicinal chemistry, and drug development. It outlines the synthesis and crystallization, the single-crystal X-ray diffraction workflow, and a prospective analysis of the anticipated structural features and their implications for drug design. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, and understanding the precise three-dimensional arrangement of this promising derivative is paramount for unlocking its full therapeutic potential.

Introduction: The Significance of Pyrazole Scaffolds and the Quest for Structural Insight

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties^{[1][2][3]}. The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile^{[4][5]}. The title compound, **4-(4-chlorophenyl)-1H-pyrazol-5-amine**, incorporates a chlorophenyl group, a common substituent in many active pharmaceutical ingredients, and an amine group, which can act as a key hydrogen bond donor and acceptor.

The determination of a molecule's crystal structure is a critical step in drug discovery and development. It provides definitive proof of its chemical identity and stereochemistry, and, more importantly, it reveals the intricate details of its three-dimensional architecture. This information is invaluable for understanding structure-activity relationships (SAR), identifying key pharmacophoric features, and enabling structure-based drug design.

This guide will provide a comprehensive, step-by-step methodology for the elucidation and analysis of the crystal structure of **4-(4-chlorophenyl)-1H-pyrazol-5-amine**, from synthesis to the interpretation of its crystallographic data.

Part 1: Synthesis and Crystallization: From Powder to High-Quality Single Crystals

Proposed Synthesis of **4-(4-chlorophenyl)-1H-pyrazol-5-amine**

A plausible synthetic route to the title compound, adapted from known procedures for related pyrazoles, involves a multi-component reaction. A potential pathway is the reaction of a substituted benzaldehyde, malononitrile, and a hydrazine derivative^{[6][7]}.

Experimental Protocol: Synthesis

- **Reaction Setup:** To a solution of 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol, add hydrazine hydrate (1 mmol) and a catalytic amount of a suitable base (e.g., piperidine).
- **Reflux:** Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

- Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
- Purification: Collect the crude product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified **4-(4-chlorophenyl)-1H-pyrazol-5-amine**.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in structure determination[8]. The goal is to grow crystals with dimensions typically between 0.1-0.3 mm, that are well-formed and free of defects[9]. Several techniques can be employed:

- Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
- Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.
- Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Caption: Workflow from synthesis to a mounted single crystal.

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

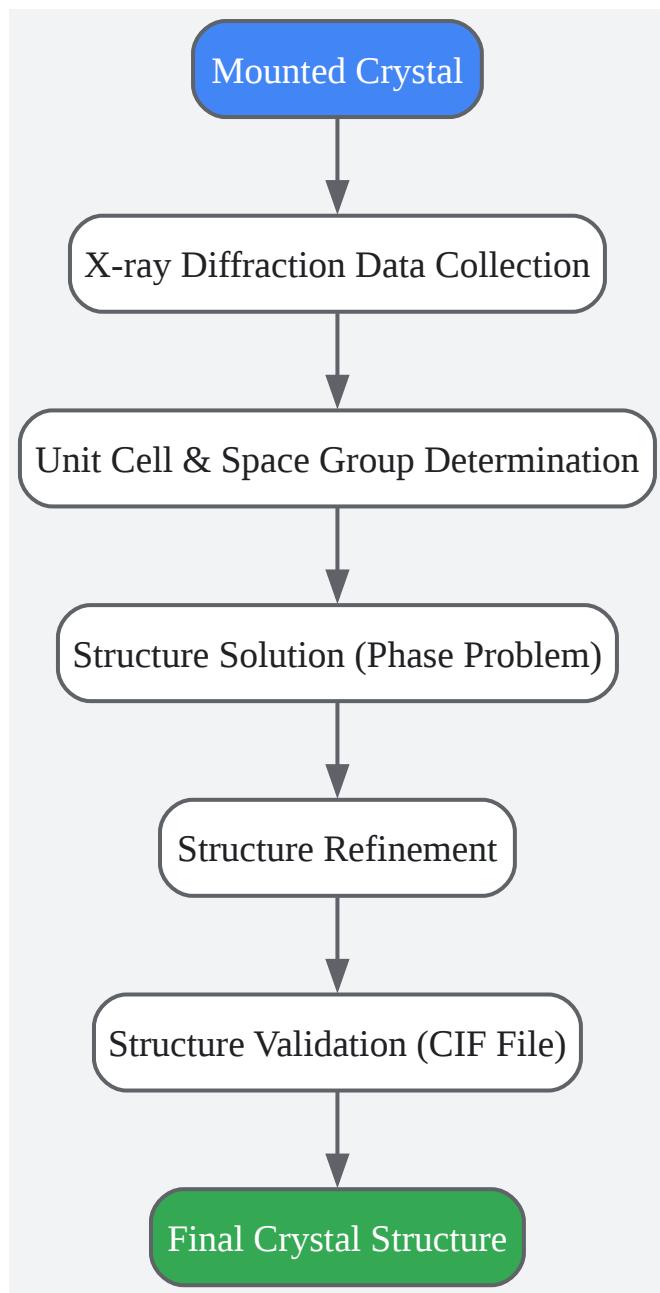
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions[10][11].

Data Collection

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo K α radiation), a goniometer for precise crystal orientation, and a detector[9][10][12].
- Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with X-rays, and a series of diffraction patterns are collected at different orientations.

Structure Solution and Refinement

- Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell[9].
- Space Group Determination: The symmetry of the diffraction pattern and systematic absences are used to identify the space group of the crystal[9].
- Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.
- Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible.



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Caption: Single-Crystal X-ray Diffraction Workflow.

Part 3: Prospective Analysis of the Crystal Structure of 4-(4-chlorophenyl)-1H-pyrazol-5-amine

While the definitive crystal structure is yet to be determined, we can predict some of its key features based on the known structures of related pyrazole derivatives[13][14].

Anticipated Crystallographic Data

The following table summarizes the expected crystallographic parameters for **4-(4-chlorophenyl)-1H-pyrazol-5-amine**.

Parameter	Predicted Value
Chemical Formula	C ₉ H ₈ ClN ₃
Molecular Weight	193.64 g/mol
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 ₁ /c or Pca2 ₁ (common for such molecules)
a (Å)	8 - 12
b (Å)	10 - 15
c (Å)	6 - 9
α (°)	90
β (°)	90 - 105
γ (°)	90
V (Å ³)	800 - 1200
Z	4
Final R indices [I>2σ(I)]	R ₁ < 0.05, wR ₂ < 0.10

Molecular Geometry and Intermolecular Interactions

The molecule is expected to be largely planar, with a small dihedral angle between the pyrazole and chlorophenyl rings. The key feature of the crystal packing will likely be the extensive hydrogen bonding network facilitated by the amine group (-NH₂) and the pyrazole ring nitrogens.

Caption: Predicted hydrogen bonding network.

It is highly probable that the amine group will act as a hydrogen bond donor to the pyrazole nitrogen of a neighboring molecule, forming centrosymmetric dimers or extended chains. These interactions are crucial for the stability of the crystal lattice and will dictate the overall packing arrangement.

Part 4: Implications for Drug Design and Development

The precise knowledge of the crystal structure of **4-(4-chlorophenyl)-1H-pyrazol-5-amine** would have significant implications for its development as a therapeutic agent:

- Structure-Activity Relationship (SAR) Studies: The crystal structure would provide a definitive 3D model for SAR studies, helping to rationalize the biological activity of this compound and its analogues.
- Target Binding: The hydrogen bonding capabilities and the overall shape of the molecule, as revealed by the crystal structure, are critical for its interaction with biological targets such as enzymes or receptors.
- In Silico Drug Design: The atomic coordinates from the crystal structure can be used as a starting point for computational studies, such as molecular docking and virtual screening, to design more potent and selective derivatives.
- Polymorphism Screening: The determined crystal structure represents one possible polymorphic form. This information is the basis for screening for other polymorphs, which may have different physicochemical properties, such as solubility and bioavailability.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to the determination and analysis of the crystal structure of **4-(4-chlorophenyl)-1H-pyrazol-5-amine**. Although the structure is not yet publicly known, the methodologies described herein provide a robust framework for its elucidation. The insights gained from the single-crystal X-ray structure would be invaluable for advancing our understanding of this promising molecule and would undoubtedly accelerate its journey through the drug discovery pipeline. The scientific

community is encouraged to pursue this investigation to unlock the full potential of this and related pyrazole derivatives.

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